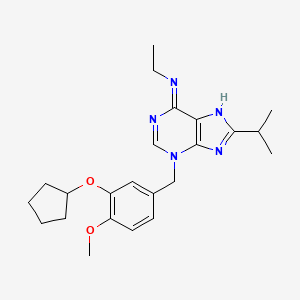

3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

V-11294A is a small molecule drug that acts as a phosphodiesterase 4 inhibitor. It was initially developed by Purdue Pharma LP and has been investigated for its potential therapeutic applications in immune system diseases and respiratory diseases, particularly asthma .

Vorbereitungsmethoden

The synthesis of V-11294A involves several steps starting from isovanillin. The synthetic route includes the following key steps :

Conversion of isovanillin to 3-cyclopentyloxy-4-methoxybenzaldehyde: This is achieved by treating isovanillin with hydroxylamine hydrochloride, sodium acetate trihydrate, and sodium bicarbonate to form the corresponding oxime.

Reduction of oxime to benzylamine: The oxime is reduced using hydrogen gas and Raney-Nickel as a catalyst.

Formation of benzyl isothiocyanate: Benzylamine reacts with carbon disulfide and ethyl chloroformate to form benzyl isothiocyanate.

Cyclization to 2-thiouracil: The benzyl isothiocyanate is converted to thiourea, which undergoes cyclization with potassium tert-butoxide and ethyl cyanoacetate to yield 2-thiouracil.

Formation of 5-nitroso derivative: The 2-thiouracil is treated with acetic acid and sodium nitrite solution to form the 5-nitroso derivative.

Hydrogenation to diaminouracil: The 5-nitroso-uracil is hydrogenated using hydrogen gas and neutral Raney-Nickel.

Conversion to isobutyrilaminouracil derivative: The diaminouracil is treated with sodium bicarbonate and isobutyric anhydride.

Formation of 2-thioxantine: The isobutyrilaminouracil derivative is refluxed in sodium hydroxide.

Conversion to 2,6-dithioxantine: The 2-thioxantine is treated with phosphorus pentasulfide in pyridine.

Formation of 2-thioisoguanine: The 2,6-dithioxantine reacts with ethylamine.

Desulfurization to purine hydrochloride: The 2-thioisoguanine is desulfurized using neutral Raney-Nickel and converted to the desired purine hydrochloride.

Analyse Chemischer Reaktionen

V-11294A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions, such as the hydrogenation of oximes and nitroso derivatives, are crucial in its synthesis.

Substitution: Substitution reactions, such as the formation of benzyl isothiocyanate from benzylamine, are also involved in its synthesis.

Common reagents used in these reactions include hydrogen gas, Raney-Nickel, carbon disulfide, ethyl chloroformate, potassium tert-butoxide, ethyl cyanoacetate, acetic acid, sodium nitrite, sodium bicarbonate, isobutyric anhydride, phosphorus pentasulfide, and ethylamine .

Wissenschaftliche Forschungsanwendungen

V-11294A has been primarily investigated for its potential as an anti-inflammatory agent. As a phosphodiesterase 4 inhibitor, it has shown promise in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. despite initial optimism, the development of V-11294A was discontinued due to a low therapeutic ratio, which limited the dose that could be administered without causing adverse effects .

Wirkmechanismus

V-11294A exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, V-11294A increases the levels of cAMP within cells, leading to reduced inflammation. The molecular targets and pathways involved include the modulation of inflammatory cell activation and the suppression of pro-inflammatory cytokine production .

Vergleich Mit ähnlichen Verbindungen

V-11294A is part of a class of phosphodiesterase 4 inhibitors, which includes other compounds such as cilomilast, filaminast, lirimilast, piclamilast, tofimilast, and AWD-12-281. These compounds share a similar mechanism of action but differ in their chemical structures and therapeutic windows. V-11294A was unique in its specific structural features but faced similar challenges as other phosphodiesterase 4 inhibitors, such as a low therapeutic ratio .

Eigenschaften

Molekularformel |

C23H31N5O2 |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

3-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-N-ethyl-8-propan-2-yl-7H-purin-6-imine |

InChI |

InChI=1S/C23H31N5O2/c1-5-24-22-20-23(27-21(26-20)15(2)3)28(14-25-22)13-16-10-11-18(29-4)19(12-16)30-17-8-6-7-9-17/h10-12,14-15,17H,5-9,13H2,1-4H3,(H,26,27) |

InChI-Schlüssel |

KLPQJJKXRIDASJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN=C1C2=C(N=C(N2)C(C)C)N(C=N1)CC3=CC(=C(C=C3)OC)OC4CCCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol](/img/structure/B10781812.png)

![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)

![2-[6-amino-2-[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]azanidylhexanoyl]azanidyl-3-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-oxopropane-1-thiolate;oxotechnetium(3+)](/img/structure/B10781824.png)

![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)

![[2-benzyl-3-[[3-(1H-indol-3-yl)-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B10781848.png)

![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)

![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)

![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)

![4-[[2-Butyl-5-(carboxymethyl)-4-chloroimidazol-1-yl]methyl]benzoic acid](/img/structure/B10781920.png)